2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
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Overview
Description
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide: is a chemical compound with the molecular formula C8H8ClN It is a derivative of cyclopenta[b]pyridine and is characterized by the presence of a chlorine atom and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields the desired compound with high efficiency and chemoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, the compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is explored for its potential use as a drug intermediate. It is involved in the synthesis of pharmaceutical compounds with various therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used as a raw material in the formulation of various products.
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
2,3-Cyclopentenopyridine: A precursor in the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue of the compound.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine and oxide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium |
InChI |
InChI=1S/C8H8ClNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2 |
InChI Key |
XWKAUCDKZPTNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)[N+](=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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